2,5-Dimethylene-3,6-diketopiperazine

X-ray crystallography Conformational analysis Hydrogen-bonded networks

2,5-Dimethylene-3,6-diketopiperazine (DMDKP; CAS 15996-22-2; molecular formula C₆H₆N₂O₂; MW 138.12 g/mol) is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) family, distinguished by two exocyclic methylene groups at the 3- and 6-positions of the piperazine-2,5-dione ring. Also catalogued as NSC 278175, 3,6-dimethylene-2,5-piperazinedione, and Cycloserine Impurity 5, this compound is commercially available from multiple reputable suppliers at ≥95% purity and is primarily utilized as a reference standard for pharmaceutical impurity profiling and as a conformationally rigid monomer for advanced polymer synthesis.

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
CAS No. 15996-22-2
Cat. No. B195356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylene-3,6-diketopiperazine
CAS15996-22-2
Synonyms3,6-Methylene-2,5-piperazinedione;  3,6-Bis(methylene)-2,5-piperazinedione;  2,5-Dimethylene-3,6-diketopiperazine;  3,6-Dimethylene-2,5-piperazinedione;  NSC 278175
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESC=C1C(=O)NC(=C)C(=O)N1
InChIInChI=1S/C6H6N2O2/c1-3-5(9)8-4(2)6(10)7-3/h1-2H2,(H,7,10)(H,8,9)
InChIKeyUKQPHICLKVWLEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethylene-3,6-diketopiperazine (CAS 15996-22-2): Structural Identity and Procurement-Relevant Classification


2,5-Dimethylene-3,6-diketopiperazine (DMDKP; CAS 15996-22-2; molecular formula C₆H₆N₂O₂; MW 138.12 g/mol) is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) family, distinguished by two exocyclic methylene groups at the 3- and 6-positions of the piperazine-2,5-dione ring [1]. Also catalogued as NSC 278175, 3,6-dimethylene-2,5-piperazinedione, and Cycloserine Impurity 5, this compound is commercially available from multiple reputable suppliers at ≥95% purity and is primarily utilized as a reference standard for pharmaceutical impurity profiling and as a conformationally rigid monomer for advanced polymer synthesis .

Why 2,5-Dimethylene-3,6-diketopiperazine Cannot Be Replaced by Generic Diketopiperazine Analogs


The two exocyclic methylene groups at the 3- and 6-positions of the piperazinedione ring confer structural and reactivity properties that are absent in the parent 2,5-diketopiperazine (DKP) and its 3,6-dialkyl-substituted analogs. X-ray crystallography demonstrates that DMDKP adopts a rigorously planar ring conformation, in contrast to the non-planar boat conformation of DKP and 3,6-dimethyl-DKP [1][2]. This planarity dictates distinct solid-state hydrogen-bonding architectures and fundamentally alters the compound's utility as a monomer for rigid-rod polymers. Furthermore, the exocyclic olefinic bonds serve as unique reactive handles for conjugate addition, cycloaddition, and epoxidation chemistry that saturated DKP analogs cannot participate in [3]. These differences mean that substituting another DKP derivative into a protocol or formulation developed for DMDKP will yield non-equivalent structural, electronic, and reactivity outcomes.

Quantitative Differentiation Evidence for 2,5-Dimethylene-3,6-diketopiperazine Relative to Closest Analogs


X-ray Crystallographic Planarity: DMDKP vs. Parent 2,5-Diketopiperazine

Single-crystal X-ray diffraction establishes that DMDKP (3,6-dimethylene-piperazine-2,5-dione) is rigorously planar in the solid state, with all ring atoms lying in a common plane and molecules linked into one-dimensional ribbons via paired N–H···O hydrogen bonds through the amido groups [1]. In marked contrast, the parent 2,5-diketopiperazine (DKP; CAS 106-57-0) adopts a non-planar boat conformation, with the boat form calculated to be approximately 441 cm⁻¹ (≈1.26 kcal/mol) lower in energy than the planar form [2]. 3,6-Dimethyl-DKP (cyclo(Ala-Ala)) similarly exhibits non-planar minimum energy conformations, separated from planarity by less than 1 kcal/mol [3]. This conformational dichotomy is not subtle: it dictates whether the DKP ring can form extended planar hydrogen-bonded tapes (planar → tapes; α = 180° between cis-amide planes) or puckered tapes (boat → non-planar tapes; α < 180°) [4].

X-ray crystallography Conformational analysis Hydrogen-bonded networks

Exocyclic Olefin Reactivity: Addition Chemistry Unique to DMDKP vs. Saturated DKP Analogs

The exocyclic methylene groups of DMDKP act as electrophilic acceptors for conjugate addition and oxidation reactions that are structurally precluded in saturated DKP analogs such as 2,5-diketopiperazine, 3,6-dimethyl-DKP, and 3,6-dibenzyl-DKP. Yoshimura et al. demonstrated that methanesulfenyl chloride undergoes Markovnikov addition to 1,4-dimethyl-3,6-dimethylene-2,5-piperazinedione (the N-methylated derivative of DMDKP) within 1 hour at room temperature, yielding a mixture of (Z,Z)-, (Z,E)-, and (E,E)-3,6-bis(methylthiomethylene) isomers, whereas the analogous 3,6-dibenzylidene derivative (1b) reacted with altered stereochemical outcome [1]. Separately, Ando et al. reported that diketopiperazine bis-α,β-epoxides can be synthesized diastereoselectively via direct oxidation of exocyclic olefins on the DKP scaffold; although six diastereomers are theoretically possible from bis-epoxidation, only one or two were observed experimentally, demonstrating substrate-controlled stereoselectivity [2]. No equivalent chemistry is possible with the saturated 3,6-dialkyl-DKP analogs, which lack the requisite olefinic acceptor.

Synthetic methodology Conjugate addition Epoxidation

Carrier Mobility in DMDKP-Derived Semiconducting Polymers vs. Non-DKP Conjugated Polymer Benchmarks

DMDKP has been employed as the central cyclic dipeptide scaffold for constructing the novel cross-conjugated building block TIDP, which was subsequently incorporated into donor–acceptor (D–A) conjugated polymers PTIDP2T and PTIDPV [1]. In organic field-effect transistor (OFET) devices, PTIDP2T exhibited a maximum p-type (hole) mobility of 1.58 cm² V⁻¹ s⁻¹, while PTIDPV displayed ambipolar transport with a maximum hole mobility of 0.11 cm² V⁻¹ s⁻¹ and electron mobility of 0.23 cm² V⁻¹ s⁻¹ [1]. The LUMO energy levels measured by cyclic voltammetry were −3.72 eV for PTIDP2T and −3.79 eV for PTIDPV, placing these polymers in the low-LUMO regime suitable for n-type and ambipolar transistor operation [1]. As a class-level benchmark, typical conjugated polymers based on non-DKP amide-containing building blocks (e.g., isoindigo or naphthalenediimide derivatives) often show mobilities in the 0.1–1.0 cm² V⁻¹ s⁻¹ range; the p-type mobility of 1.58 cm² V⁻¹ s⁻¹ for PTIDP2T is competitive with high-performance D–A polymers [2].

Organic field-effect transistors Conjugated polymers Charge carrier mobility

Quantification of Cycloserine Dimer Impurity: DMDKP as the Analytical Reference Standard Where HPLC-UV Fails

2,5-Dimethylene-3,6-diketopiperazine is the chemical identity of Cycloserine Impurity 5 (also designated Cycloserine Dimer), a key process-related impurity in the antibiotic d-cycloserine . A head-to-head comparison of analytical methods demonstrated that the International Pharmacopoeia HPLC–UV method for d-cycloserine impurity profiling is not repeatable for this specific impurity due to the variable and unreliable UV response of the cycloserine dimer [1]. In contrast, the DOSY (Diffusion Ordered Spectroscopy) ¹H NMR method achieved accurate identification and quantification of the cycloserine dimer (i.e., DMDKP) at concentrations below pharmacopoeial specification limits [1]. This establishes DMDKP as an indispensable, fully characterized reference standard for cycloserine impurity method validation, where the compound's structural authenticity and purity directly determine analytical accuracy.

Pharmaceutical impurity profiling DOSY NMR Reference standards

Optimal Application Scenarios for 2,5-Dimethylene-3,6-diketopiperazine Based on Quantitative Differentiation Evidence


Pharmaceutical Reference Standard for Cycloserine Impurity Profiling by DOSY NMR

Procurement of high-purity DMDKP (≥95%) as Cycloserine Impurity 5 reference standard is essential for laboratories implementing the DOSY NMR method for d-cycloserine quality control. The International Pharmacopoeia HPLC–UV method fails to provide repeatable quantification of the cycloserine dimer impurity, whereas DOSY NMR achieves accurate quantification at concentrations below pharmacopoeial specification limits [1]. This application scenario directly follows from the evidence that DMDKP is the authenticated cycloserine dimer and that its reliable quantification is method-dependent.

Monomer for Cross-Conjugated Donor–Acceptor Semiconducting Polymers

DMDKP serves as the core scaffold for synthesizing the TIDP building block, which enables donor–acceptor conjugated polymers with demonstrated OFET performance. PTIDP2T achieves a p-type mobility of 1.58 cm² V⁻¹ s⁻¹, and PTIDPV exhibits ambipolar transport (μ_h = 0.11, μ_e = 0.23 cm² V⁻¹ s⁻¹) with LUMO levels of −3.72 and −3.79 eV, respectively [2]. Researchers developing organic electronic materials where a planar, amide-embedded, low-LUMO building block is required will find DMDKP irreplaceable by other cyclic dipeptides.

Substrate for Diastereoselective Epoxidation and Conjugate Addition Chemistry

The exocyclic methylene groups of DMDKP are unique reactive handles for conjugate addition and oxidation transformations. Methanesulfenyl chloride adds to the N-methyl derivative of DMDKP within 1 hour at room temperature [3], and direct epoxidation of the exocyclic olefins proceeds with high diastereoselectivity (1–2 diastereomers out of 6 possible) [4]. Saturated DKP analogs cannot participate in these reactions, making DMDKP the mandatory starting material for any synthetic route that exploits the electrophilic exocyclic double bonds.

Crystal Engineering of Planar Hydrogen-Bonded Tapes and Sheets

The rigorously planar conformation of DMDKP, confirmed by single-crystal X-ray diffraction, enables the formation of extended one-dimensional hydrogen-bonded ribbons through paired N–H···O interactions [5]. This contrasts with the boat conformation of parent DKP and 3,6-dimethyl-DKP, which produce non-planar tape architectures. Solid-state materials scientists seeking predictable, planar hydrogen-bonded networks for crystal engineering should select DMDKP over non-planar DKP analogs.

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